molecular formula C23H21N3O3S2 B2669882 N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 391229-78-0

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2669882
CAS No.: 391229-78-0
M. Wt: 451.56
InChI Key: DCRRJJRJVMUNMM-WCWDXBQESA-N
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Description

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring and a benzamide moiety, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

Chemistry: In chemistry, N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound may be investigated for its therapeutic potential. Its structural features suggest it could act as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with 4-[methyl(phenyl)sulfamoyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide or benzothiazole rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzothiazole ring may interact with hydrophobic pockets, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

    N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide: can be compared with other benzothiazole derivatives and benzamide compounds.

    Benzothiazole derivatives: These compounds share the benzothiazole ring structure and may exhibit similar reactivity and biological activity.

    Benzamide compounds: These compounds contain the benzamide moiety and can be used to explore structure-activity relationships.

Uniqueness: The uniqueness of this compound lies in its combined structural features. The presence of both benzothiazole and benzamide groups allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-16-9-14-20-21(15-16)30-23(25(20)2)24-22(27)17-10-12-19(13-11-17)31(28,29)26(3)18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRRJJRJVMUNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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